- Preparation of aromatic acetylene or aromatic ethylene compounds useful as PD-1 and PD-L1 inhibitors for the treatment of cancer and other related diseases, World Intellectual Property Organization, , ,
Cas no 95652-81-6 (6-Chloro-2-methoxynicotinaldehyde)
95652-81-6 structure
Product Name:6-Chloro-2-methoxynicotinaldehyde
CAS-Nr.:95652-81-6
MF:C7H6ClNO2
MW:171.581040859222
MDL:MFCD11847276
CID:1012021
PubChem ID:10855945
Update Time:2024-10-25
6-Chloro-2-methoxynicotinaldehyde Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 6-chloro-2-methoxynicotinaldehyde
- 6-Chloro-2-methoxy-pyridine-3-carbaldehyde
- 6-chloro-2-methoxypyridine-3-carbaldehyde
- 6-Chloro-2-methoxy-3-pyridinecarbaldehyde
- 6-Chloro-3-formyl-2-methoxypyridine
- 3-Pyridinecarboxaldehyde, 6-chloro-2-methoxy-
- 6-CHLORO-2-METHOXYPYRIDINE-3-CARBOXALDEHYDE
- AVBARORPQMEWPR-UHFFFAOYSA-N
- BCP18468
- 3504AJ
- 6-chloro-3-formyl-2-methoxy-pyridine
- AB64671
- SY045175
- AK157966
- 6-Chloro-2-metho
- 6-Chloro-2-methoxy-3-pyridinecarboxaldehyde (ACI)
- MFCD11847276
- AKOS022638389
- Z1255428295
- VDA65281
- 95652-81-6
- DB-080321
- W11386
- DS-9123
- 95052-81-6
- SCHEMBL1266601
- 6-CHLORO-2-METHOXY-3-PYRIDINECARBOXALDEHYDE
- DTXSID20445994
- 6-Chloro-2-methoxypyridine-3-carboxaldehyde, 97%
- CS-0037312
- EN300-1272363
- 6-Chloro-2-methoxynicotinaldehyde
-
- MDL: MFCD11847276
- Inchi: 1S/C7H6ClNO2/c1-11-7-5(4-10)2-3-6(8)9-7/h2-4H,1H3
- InChI-Schlüssel: AVBARORPQMEWPR-UHFFFAOYSA-N
- Lächelt: O=CC1C(OC)=NC(Cl)=CC=1
Berechnete Eigenschaften
- Genaue Masse: 171.0087061g/mol
- Monoisotopenmasse: 171.0087061g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 11
- Anzahl drehbarer Bindungen: 2
- Komplexität: 142
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 39.2
- XLogP3: 1.6
Experimentelle Eigenschaften
- Dichte: 1.317±0.06 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: 78-81 °C
- Siedepunkt: 90 ºC (3 Torr)
- Flammpunkt: 120.2±25.9 ºC,
- Löslichkeit: Leicht löslich (1,7 g/l) (25°C),
6-Chloro-2-methoxynicotinaldehyde Sicherheitsinformationen
-
Symbol:
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H317-H319-H335
- Warnhinweis: P261-P280-P305+P351+P338
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: 22-36/37/38-43
- Sicherheitshinweise: 26-36/37
-
Identifizierung gefährlicher Stoffe:
- Lagerzustand:Inert atmosphere,2-8°C
6-Chloro-2-methoxynicotinaldehyde Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0423-1g |
6-Chloro-2-methoxy-pyridine-3-carbaldehyde |
95652-81-6 | 96% | 1g |
831.08CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0423-5g |
6-Chloro-2-methoxy-pyridine-3-carbaldehyde |
95652-81-6 | 96% | 5g |
3375.21CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0423-25g |
6-Chloro-2-methoxy-pyridine-3-carbaldehyde |
95652-81-6 | 96% | 25g |
13483.87CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0423-500mg |
6-Chloro-2-methoxy-pyridine-3-carbaldehyde |
95652-81-6 | 96% | 500mg |
661.47CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0423-250mg |
6-Chloro-2-methoxy-pyridine-3-carbaldehyde |
95652-81-6 | 96% | 250mg |
576.67CNY | 2021-05-07 | |
| Alichem | A024007803-250mg |
6-Chloro-2-methoxypyridine-3-carboxaldehyde |
95652-81-6 | 97% | 250mg |
$666.40 | 2023-08-31 | |
| Alichem | A024007803-500mg |
6-Chloro-2-methoxypyridine-3-carboxaldehyde |
95652-81-6 | 97% | 500mg |
$1029.00 | 2023-08-31 | |
| Alichem | A024007803-1g |
6-Chloro-2-methoxypyridine-3-carboxaldehyde |
95652-81-6 | 97% | 1g |
$1797.60 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LY266-200mg |
6-Chloro-2-methoxynicotinaldehyde |
95652-81-6 | 95+% | 200mg |
¥164.0 | 2022-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LY266-50mg |
6-Chloro-2-methoxynicotinaldehyde |
95652-81-6 | 95+% | 50mg |
¥79.0 | 2022-06-09 |
6-Chloro-2-methoxynicotinaldehyde Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Pentane , Tetrahydrofuran ; 1 h, -78 °C
1.2 1.5 h, -78 °C
1.3 Reagents: Acetic acid
1.2 1.5 h, -78 °C
1.3 Reagents: Acetic acid
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
1.2 -78 °C; 3 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 -78 °C; 3 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
- Optimization of physicochemical properties of pyridone-based EP3 receptor antagonists, Bioorganic & Medicinal Chemistry Letters, 2021, 47,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: tert-Butyllithium Solvents: Pentane , Tetrahydrofuran ; 5 min, -78 °C; 1 h, -78 °C
1.2 1.5 h, -78 °C
1.3 Reagents: Acetic acid ; 30 min, -78 °C → rt
1.2 1.5 h, -78 °C
1.3 Reagents: Acetic acid ; 30 min, -78 °C → rt
Referenz
- Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) Interaction via Transiently Induced Protein States and Dimerization of PD-L1, Journal of Medicinal Chemistry, 2017, 60(13), 5857-5867
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ; -10 °C; 30 min, -10 °C
1.2 Reagents: Butyllithium ; -10 °C; 2 h, -10 °C
1.3 -10 °C; 1.5 h, -10 °C; -10 °C → rt
1.4 Reagents: Acetic acid , Hydrochloric acid Solvents: Isopropanol , Water ; rt; 2 h, rt → 50 °C
1.2 Reagents: Butyllithium ; -10 °C; 2 h, -10 °C
1.3 -10 °C; 1.5 h, -10 °C; -10 °C → rt
1.4 Reagents: Acetic acid , Hydrochloric acid Solvents: Isopropanol , Water ; rt; 2 h, rt → 50 °C
Referenz
- Green preparation of biphenyl derivatives as PD-1/PD-L1 inhibitor for treatment of tumor, China, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran , Water ; 1 h, -78 °C
1.2 2 h, -78 °C
1.3 Reagents: Acetic acid
1.4 Reagents: Sodium bicarbonate Solvents: Water ; basified, cooled
1.2 2 h, -78 °C
1.3 Reagents: Acetic acid
1.4 Reagents: Sodium bicarbonate Solvents: Water ; basified, cooled
Referenz
- Biaryl compounds as immune checkpoint inhibitors, compositions and methods for preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Solvents: Methanol ; rt → 50 °C; 16 h, 50 °C
Referenz
- Heterocyclic compounds as mutant IDH inhibitors and their preparation, United States, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 1.5 h, -78 °C
1.3 Reagents: Acetic acid ; 30 min, -78 °C → 20 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 1.5 h, -78 °C
1.3 Reagents: Acetic acid ; 30 min, -78 °C → 20 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Referenz
- Pyridinone derivatives as selective cytotoxic agents against HIV infected cells and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: tert-Butyllithium Solvents: Pentane , Tetrahydrofuran ; 15 min, -78 °C; 1 h, -78 °C
1.2 Solvents: Dimethylformamide ; 15 min, -78 °C; 30 min, -78 °C → rt
1.3 Reagents: Citric acid Solvents: Water
1.2 Solvents: Dimethylformamide ; 15 min, -78 °C; 30 min, -78 °C → rt
1.3 Reagents: Citric acid Solvents: Water
Referenz
- Synthesis of PD-1/PD-L1 inhibitors for treatment of cancer, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran
Referenz
- Abnormal nucleophilic substitution of 3-trichloromethylpyridines by methoxide, Tetrahedron Letters, 1984, 25(49), 5693-6
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 0 °C; 30 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
Referenz
- Compounds for treating spinal muscular atrophy, World Intellectual Property Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: tert-Butyllithium Solvents: Pentane , Tetrahydrofuran ; 1 h, -78 °C
1.2 30 min, -78 °C; 30 min
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 30 min, -78 °C; 30 min
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled
Referenz
- 7-Azaindole compounds for modulating c-Fms and/or c-Kit activity and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
1.2 -78 °C; 3 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 -78 °C; 3 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
- Discovery of a Novel Series of Pyridone-Based EP3 Antagonists for the Treatment of Type 2 Diabetes, ACS Medicinal Chemistry Letters, 2021, 12(3), 451-458
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: tert-Butyllithium Solvents: Pentane , Tetrahydrofuran ; 5 min, -78 °C; 1 h, -78 °C
1.2 1.5 h, -78 °C
1.3 Reagents: Acetic acid ; 30 min, -78 °C → rt
1.2 1.5 h, -78 °C
1.3 Reagents: Acetic acid ; 30 min, -78 °C → rt
Referenz
- Preparation of thiophene, pyridine and piperidine derivatives as inhibitors of the PD-1/PD-L1 protein-protein interaction for the treatment of cancer, viral and bacterial infections, World Intellectual Property Organization, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Solvents: Methanol ; rt → 55 °C; 3 h, 55 °C
Referenz
- Preparation of 7-phenoxychroman carboxylic acid derivatives for treating and preventing immunological diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Heptane ; 1 h, -78 °C
1.2 30 min, -78 °C; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 30 min, -78 °C; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Referenz
- Practical total syntheses of acromelic acids A and B, Chemical & Pharmaceutical Bulletin, 2016, 64(7), 723-732
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran , Heptane ; 1 h, -78 °C
1.2 -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Referenz
- Practical Total Syntheses of Acromelic Acids A and B, Organic Letters, 2014, 16(7), 1980-1983
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 3 - 4 h, -78 °C
1.3 Reagents: Acetic acid ; 1 h, pH 6, -78 °C
1.2 3 - 4 h, -78 °C
1.3 Reagents: Acetic acid ; 1 h, pH 6, -78 °C
Referenz
- Preparation of tricyclic compounds as mPGES-1 inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 18
Reaktionsbedingungen
Referenz
- 7-Azaindole derivatives and their preparation, pharmaceutical compositions and use for modulating c-kit and c-fms activity, World Intellectual Property Organization, , ,
Herstellungsverfahren 19
Reaktionsbedingungen
Referenz
- Process for the production of compounds having 5- to 10-membered aromatic heterocycles with alkylmagnesium monoamides, World Intellectual Property Organization, , ,
Herstellungsverfahren 20
Reaktionsbedingungen
Referenz
- Nitrogenous heterocyclic derivative, medicinal composition containing the same, medicinal use thereof, and intermediate therefor, World Intellectual Property Organization, , ,
6-Chloro-2-methoxynicotinaldehyde Raw materials
- (6-Chloro-2-methoxypyridin-3-YL)methanol
- (2-Chloro-6-methoxypyridin-3-yl)methanol
- 2,6-Dichloropyridine-3-carbaldehyde
- 2-Chloro-5-(trichloromethyl)pyridine
- 2-Chloro-6-methoxypyridine
6-Chloro-2-methoxynicotinaldehyde Preparation Products
6-Chloro-2-methoxynicotinaldehyde Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:95652-81-6)6-Chloro-2-methoxynicotinaldehyde
Bestellnummer:A858964
Bestandsstatus:in Stock
Menge:25g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 08:15
Preis ($):273.0
Email:sales@amadischem.com
6-Chloro-2-methoxynicotinaldehyde Verwandte Literatur
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:95652-81-6)6-Chloro-2-methoxynicotinaldehyde
Reinheit:99%
Menge:25g
Preis ($):273.0